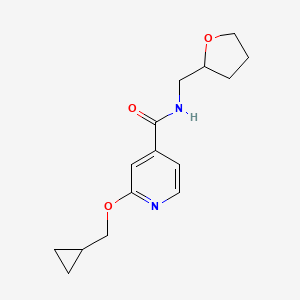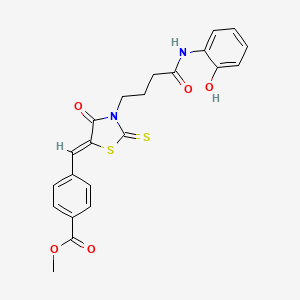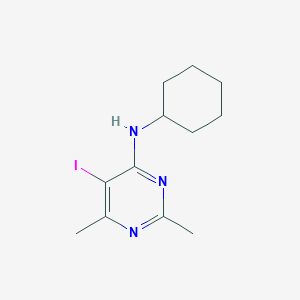
N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine (NCHIDMP) is a heterocyclic compound that has been used in a range of scientific research applications. It is a relatively new compound that is gaining popularity in the scientific community due to its unique properties. NCHIDMP has been found to be a useful tool in the synthesis of other compounds, and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine has been used in a variety of scientific research applications. It has been used to synthesize other compounds, such as 2-amino-3-methyl-4-pyrimidinamine (AMP), which is used as a building block in the synthesis of other compounds. This compound has also been used in biochemical and physiological studies, such as the study of the effects of the compound on the growth of bacteria and the development of cancer cells.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine is not yet fully understood. However, it is believed that the compound interacts with the DNA of cells, which can lead to changes in gene expression and protein production. This can lead to changes in the biochemical and physiological properties of the cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of bacteria and to inhibit the development of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been found to be relatively non-toxic, making it a safe compound to use in experiments. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not very stable in the presence of light or heat, making it difficult to store or transport.
Orientations Futures
N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine is a relatively new compound, and there are a number of possible future directions for research. For example, further research could be done to understand the mechanism of action of the compound and to develop new applications for it. Additionally, further research could be done to improve the stability of the compound, as well as to develop new methods for synthesizing it. Finally, further research could be done to understand the effects of the compound on the biochemical and physiological processes of cells, as well as to develop new uses for it in the medical field.
Méthodes De Synthèse
N-cyclohexyl-5-iodo-2,6-dimethyl-4-pyrimidinamine can be synthesized in a two-step process. The first step involves the reaction of 2,6-dimethyl-4-pyrimidinamine (DMP) with cyclohexyl iodide in the presence of a base such as potassium carbonate. The reaction produces N-cyclohexyl-2,6-dimethyl-4-pyrimidinamine (NCHDMP). The second step involves the reaction of NCHDMP with iodine in the presence of a base such as potassium carbonate. This reaction produces this compound.
Propriétés
IUPAC Name |
N-cyclohexyl-5-iodo-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3/c1-8-11(13)12(15-9(2)14-8)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGHNYSSULXVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC2CCCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
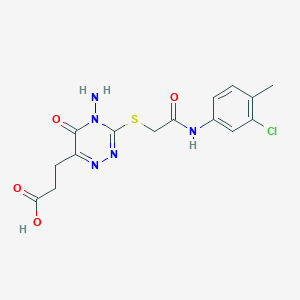
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)
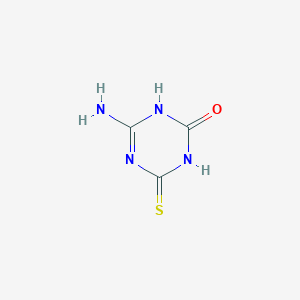
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)
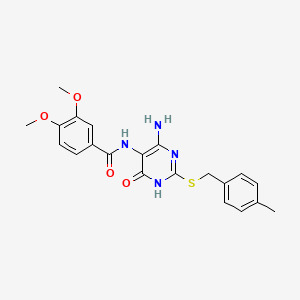
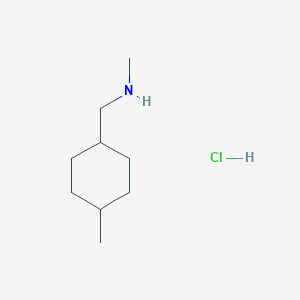
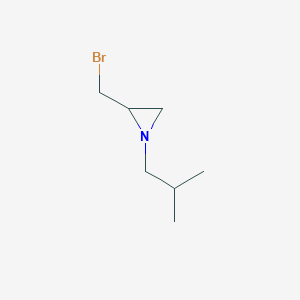
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
